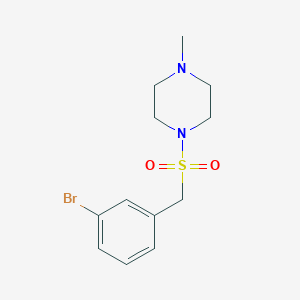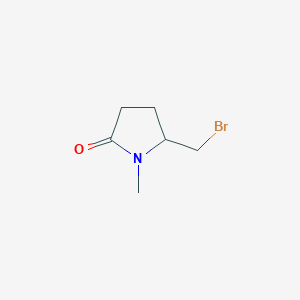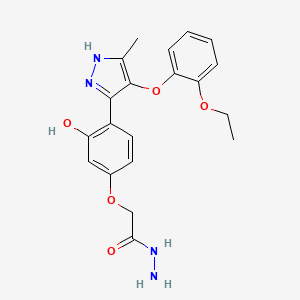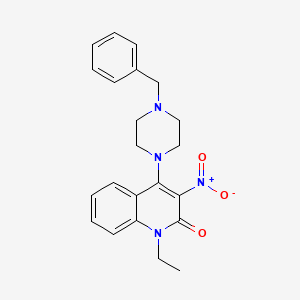
1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine”, compounds with similar structures have been synthesized. For instance, 3-Bromobenzyl bromide, a compound with a similar structure, undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield corresponding hydrocarbon .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has shown the potential of derivatives related to 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine in antibacterial applications. For example, a study introduced new derivatives synthesized from various carboxylic acids, including steps that involve creating heterocyclic 1,3,4-oxadiazole nucleophiles and electrophiles similar to 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine. These compounds were found to exhibit significant antibacterial properties, highlighting the potential of such derivatives in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Antioxidant and Enzymatic Activity
Another study focused on Schiff base compounds, including derivatives of sulfonohydrazide, which share structural similarities with 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine. These compounds were evaluated for their biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The interaction with Salmon sperm DNA was also studied, indicating the broad spectrum of biological activities these derivatives can exhibit, especially in terms of antioxidant properties and enzymatic inhibition (M. Sirajuddin et al., 2013).
Corrosion Inhibition
Derivatives of imidazole, which share a core structural motif with 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine, have been investigated for their corrosion inhibitive properties. A study on heterocyclic diazoles demonstrated their efficacy as corrosion inhibitors of iron in acidic conditions. This suggests potential applications of 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine derivatives in protecting metals from corrosion, which is crucial in industrial processes (K. Babić-Samardžija et al., 2005).
Photodynamic Therapy
Research into bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally related to 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine, indicated no significant activity against human cancer cell lines and microorganisms. However, the structural diversity of these compounds, including their bromination patterns and substitution, can inspire further research into their potential applications, such as in photodynamic therapy or as bioactive agents in other contexts (Jielu Zhao et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methylsulfonyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENBHYZPMKMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)


![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)
![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)
